molecular formula C9H7ClN2 B1585294 1-(2-Chlorophenyl)imidazole CAS No. 51581-50-1

1-(2-Chlorophenyl)imidazole

Cat. No.: B1585294
CAS No.: 51581-50-1
M. Wt: 178.62 g/mol
InChI Key: ZGGZGKAVJNFVHE-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)imidazole is a chemical compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a 2-chlorophenyl group attached to the imidazole ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

1-(2-Chlorophenyl)imidazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly antifungal drugs.

    Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

Safety data sheets suggest that 1-(2-Chlorophenyl)imidazole may cause skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Biochemical Analysis

Biochemical Properties

1-(2-Chlorophenyl)imidazole plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . This inhibition can lead to altered metabolic pathways and has implications for drug-drug interactions. Additionally, this compound interacts with heme-containing proteins, affecting their function and stability . These interactions are primarily driven by the imidazole ring, which can coordinate with the heme iron, and the chlorophenyl group, which enhances binding affinity through hydrophobic interactions.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In hepatocellular carcinoma cell lines, this compound has been shown to inhibit cell proliferation and induce apoptosis by modulating the AKT and ERK1/2 signaling pathways . These pathways are critical for cell survival and proliferation, and their inhibition leads to reduced cell viability and increased cell death. Furthermore, this compound has been reported to affect gene expression, particularly genes involved in cell cycle regulation and apoptosis . This compound also influences cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cytochrome P450 enzymes, which occurs through direct binding to the heme iron in the enzyme’s active site . This binding prevents the enzyme from metabolizing its substrates, leading to altered metabolic pathways. Additionally, this compound can modulate the activity of other enzymes by binding to their active sites or allosteric sites, resulting in either inhibition or activation . The compound’s ability to interact with DNA and RNA has also been noted, suggesting potential effects on gene expression and transcriptional regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . This degradation can lead to the formation of by-products that may have different biological activities. Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in cellular metabolism . These adaptive responses can influence the compound’s efficacy and toxicity over time.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound has been shown to have minimal adverse effects and can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver damage, oxidative stress, and disruption of normal metabolic processes . These toxic effects are often dose-dependent and can be exacerbated by prolonged exposure. Threshold effects have also been observed, where certain biological responses are only triggered above specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These interactions can lead to the inhibition of drug metabolism and the accumulation of unmetabolized compounds in the body. The compound can also affect the metabolism of endogenous substances, such as hormones and fatty acids, by altering the activity of enzymes involved in their synthesis and degradation . Additionally, this compound has been shown to influence metabolic flux, leading to changes in the levels of various metabolites and intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . It can also interact with specific transporters and binding proteins that facilitate its movement within the cell . Once inside the cell, this compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Studies have shown that the compound preferentially localizes to the endoplasmic reticulum and mitochondria, where it interacts with key enzymes and proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of this compound in these compartments can influence various cellular processes, including protein synthesis, energy production, and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)imidazole can be synthesized through several methods. One common approach involves the cyclization of 2-chlorobenzylamine with glyoxal in the presence of ammonium acetate. The reaction typically occurs under reflux conditions in ethanol, yielding the desired imidazole derivative.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and efficient methods. For example, the reaction of 2-chlorobenzylamine with formamide in the presence of a catalyst such as zinc chloride can be employed. This method offers higher yields and is more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of 1-(2-chlorophenyl)imidazoline.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Imidazole N-oxides.

    Reduction: 1-(2-Chlorophenyl)imidazoline.

    Substitution: Various substituted imidazole derivatives.

Comparison with Similar Compounds

  • Clotrimazole
  • Miconazole
  • Ketoconazole
  • Econazole
  • Fluconazole

Properties

IUPAC Name

1-(2-chlorophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGZGKAVJNFVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199536
Record name 1-(2-Chlorophenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51581-50-1
Record name 1-(2-Chlorophenyl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051581501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Chlorophenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51581-50-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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